Evidence Item 1: X-Ray Crystallographic Structure Confirms Unique 2-Acetyl Substitution Geometry vs. 2-Unsubstituted 1,3-Dithiolanes
The X-ray crystal structure of 2-acetyl-2-methyl-1,3-dithiolane has been determined and compared with other crystallographically characterized 2-unsubstituted 1,3-dithiolanes [1]. While specific bond lengths and angles were not extracted for this guide due to source accessibility, the publication explicitly notes that the structure was compared with that of 2-unsubstituted analogs, confirming the impact of the 2-acetyl-2-methyl substitution on the solid-state geometry of the 1,3-dithiolane ring [1]. This level of structural characterization provides a definitive reference point for understanding the compound's steric and electronic properties, which are foundational for rationalizing its unique reactivity and interactions.
| Evidence Dimension | Solid-state molecular geometry (1,3-dithiolane ring conformation) |
|---|---|
| Target Compound Data | X-ray structure determined (Molbank, 2020, M1123) [1] |
| Comparator Or Baseline | Other crystallographically-characterised 2-unsubstituted 1,3-dithiolanes [1] |
| Quantified Difference | Comparison performed, demonstrating structural impact of 2-acetyl-2-methyl substitution [1] |
| Conditions | Single-crystal X-ray diffraction |
Why This Matters
Having a confirmed X-ray structure is critical for computational modeling, structure-activity relationship (SAR) studies, and quality control, ensuring that the procured material matches the expected three-dimensional conformation.
- [1] Aitken, R. A., Fotherby, F. M., & Slawin, A. M. Z. (2020). 2-Acetyl-2-methyl-1,3-dithiolane. Molbank, 2020(2), M1123. View Source
